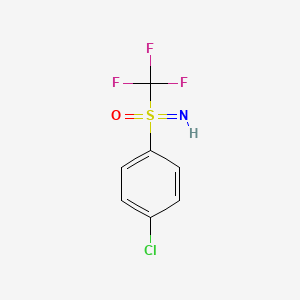
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is an organosulfur compound characterized by the presence of a sulfoximine functional group This compound is notable for its unique chemical structure, which includes a sulfoximine moiety bonded to a 4-chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, typically involves the following steps:
Formation of Sulfoximine Moiety: The initial step involves the oxidation of a sulfide precursor to form a sulfoximine intermediate. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Introduction of 4-Chlorophenyl Group: The sulfoximine intermediate is then reacted with a 4-chlorophenyl halide (e.g., 4-chlorophenyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: The sulfoximine moiety can be further oxidized to form sulfonimidates or sulfonamides using strong oxidizing agents.
Reduction: Reduction of the sulfoximine group can yield sulfides or sulfoxides, depending on the reducing agent and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, has a wide range of scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of novel therapeutic agents, particularly for its ability to modulate biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science:
Mechanism of Action
The mechanism of action of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, involves its interaction with specific molecular targets and pathways. The sulfoximine moiety can form strong interactions with biological macromolecules, leading to modulation of their activity. The 4-chlorophenyl and trifluoromethyl groups contribute to the compound’s overall reactivity and specificity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Sulfoximine, S-(4-methylphenyl)-S-(trifluoromethyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Sulfoximine, S-(4-chlorophenyl)-S-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Sulfoximine, S-(4-chlorophenyl)-S-(ethyl)-: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C7H5ClF3NOS |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H5ClF3NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |
InChI Key |
LIHKYFHVIXSCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


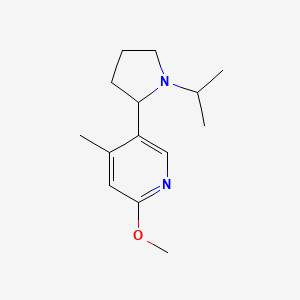


![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)

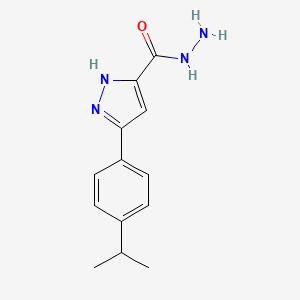
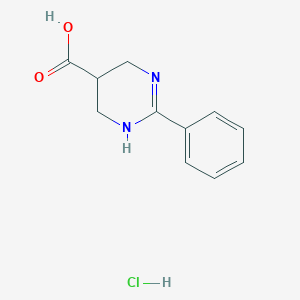


![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)
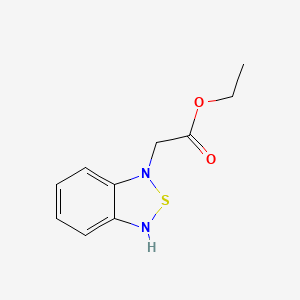

![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)
